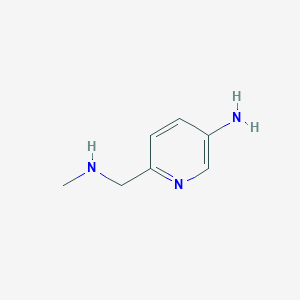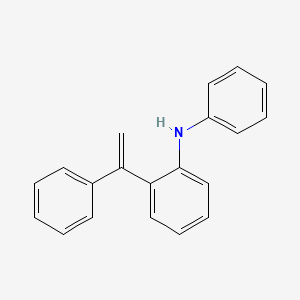
N-Phenyl-2-(1-phenylethenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-2-(1-phenylethenyl)aniline is an organic compound with the molecular formula C20H17N It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a phenyl group, and the hydrogen atom on the carbon adjacent to the nitrogen is replaced by a 1-phenylethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-(1-phenylethenyl)aniline can be achieved through several methods. One common approach involves the reaction of aniline with styrene in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and can be catalyzed by transition metals like palladium or nickel .
Another method involves the use of Grignard reagents. In this approach, phenylmagnesium bromide reacts with N-phenyl-2-bromoaniline to form the desired product. This reaction requires an inert atmosphere and is usually carried out at low temperatures to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenyl-2-(1-phenylethenyl)aniline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic rings of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Nitro derivatives, halogenated compounds.
Applications De Recherche Scientifique
N-Phenyl-2-(1-phenylethenyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of N-Phenyl-2-(1-phenylethenyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylethynylaniline: Similar structure but with an ethynyl group instead of an ethenyl group.
N-Phenyl-2-naphthylamine: Contains a naphthyl group instead of a phenylethenyl group.
Uniqueness
N-Phenyl-2-(1-phenylethenyl)aniline is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
918163-07-2 |
|---|---|
Formule moléculaire |
C20H17N |
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
N-phenyl-2-(1-phenylethenyl)aniline |
InChI |
InChI=1S/C20H17N/c1-16(17-10-4-2-5-11-17)19-14-8-9-15-20(19)21-18-12-6-3-7-13-18/h2-15,21H,1H2 |
Clé InChI |
MBOLJWJOMXLNFF-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=CC=C1)C2=CC=CC=C2NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


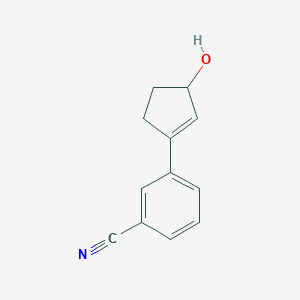
![9-(4'-Ethenyl[1,1'-biphenyl]-4-yl)-9H-carbazole](/img/structure/B14181826.png)
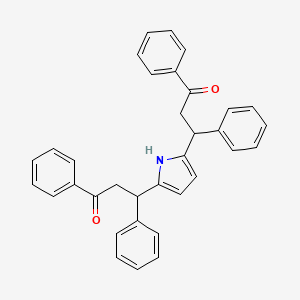
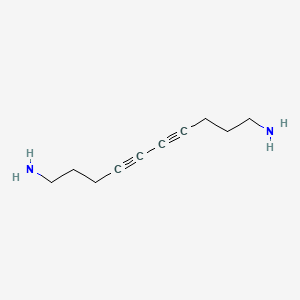

![6H-[1]Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy-](/img/structure/B14181842.png)
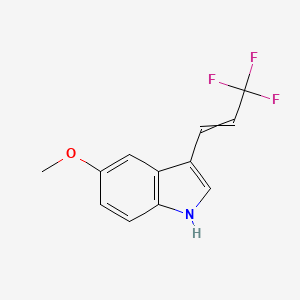
![3-Isothiazolecarboxylic acid, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-, methyl ester](/img/structure/B14181851.png)
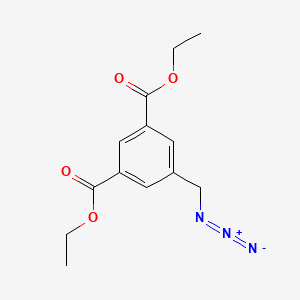
![1-[(2-Aminoethyl)amino]ethane-1,2-diol](/img/structure/B14181865.png)
![N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B14181878.png)
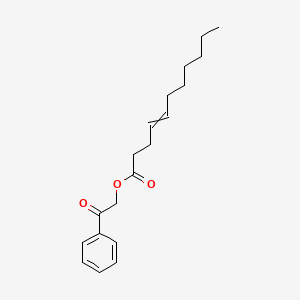
![Benzene, 1,1'-[3-(phenylethenylidene)-1,5-pentanediyl]bis-](/img/structure/B14181885.png)
